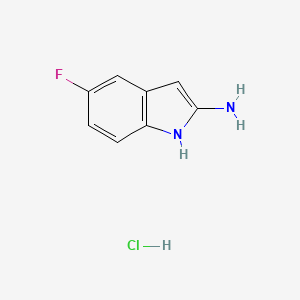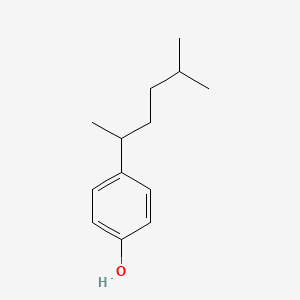
4-(1,4-Dimethylpentyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,4-Dimethylpentyl)phenol is an organic compound belonging to the class of alkylphenols It is characterized by a phenol group (a benzene ring with a hydroxyl group) substituted with a 1,4-dimethylpentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dimethylpentyl)phenol typically involves the alkylation of phenol with 1,4-dimethylpentyl halides under basic conditions. A common method includes:
Alkylation Reaction: Phenol is reacted with 1,4-dimethylpentyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent like toluene or ethanol.
Reaction Conditions: The reaction mixture is heated to reflux, usually around 80-100°C, for several hours to ensure complete alkylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or other solid acids can be used to facilitate the alkylation reaction, and the process is optimized for large-scale production.
化学反応の分析
Types of Reactions
4-(1,4-Dimethylpentyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxyalkyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinones or phenolic ethers.
Reduction: Hydroxyalkyl derivatives.
Substitution: Halogenated phenols or other substituted phenols.
科学的研究の応用
Chemistry
In chemistry, 4-(1,4-Dimethylpentyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the production of polymers, resins, and other specialty chemicals.
Biology
In biological research, this compound is studied for its potential effects on biological systems. It may act as a ligand for certain receptors or enzymes, influencing biochemical pathways.
Medicine
While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry
In industry, this compound is utilized in the manufacture of surfactants, lubricants, and plasticizers. Its unique chemical properties make it valuable in formulating products that require specific performance characteristics.
作用機序
The mechanism of action of 4-(1,4-Dimethylpentyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The alkyl chain may influence the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Nonylphenol: Similar in structure but with a nonyl group instead of a 1,4-dimethylpentyl group.
4-tert-Octylphenol: Contains a tert-octyl group, differing in the branching of the alkyl chain.
4-Phenylphenol: Lacks the alkyl substitution, having a phenyl group instead.
Uniqueness
4-(1,4-Dimethylpentyl)phenol is unique due to its specific alkyl substitution, which imparts distinct physical and chemical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specialized applications.
特性
CAS番号 |
857629-71-1 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
4-(5-methylhexan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-10(2)4-5-11(3)12-6-8-13(14)9-7-12/h6-11,14H,4-5H2,1-3H3 |
InChIキー |
DRBKPEIFCPZWCM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C)C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838745.png)
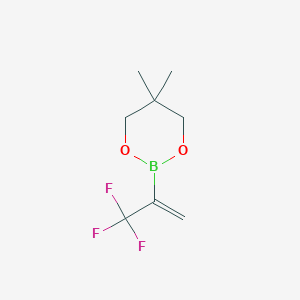
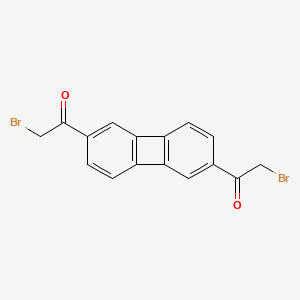




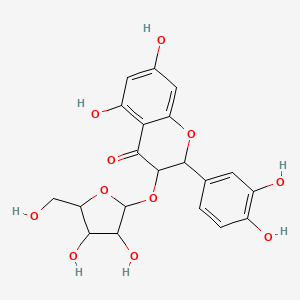
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)

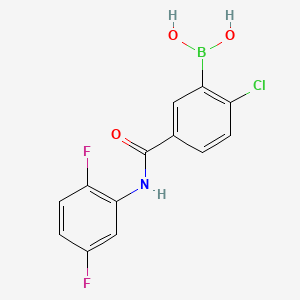
![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)
